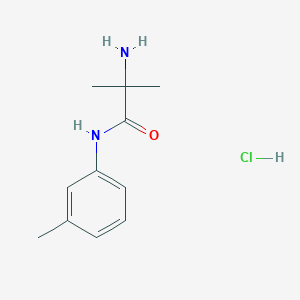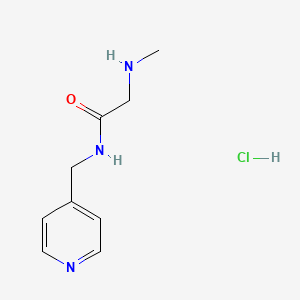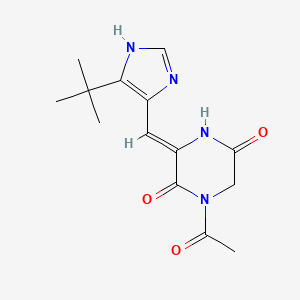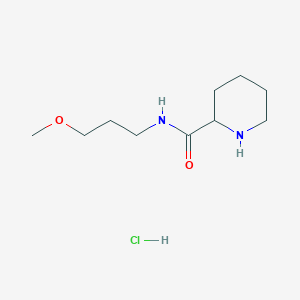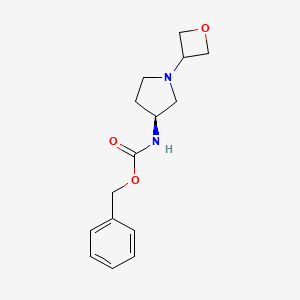
(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Descripción general
Descripción
“(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate” is a chemical compound with the molecular formula C12H22N2O3 . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H22N2O3 . The molecular weight is 242.31 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is involved in the synthesis of structurally complex molecules. For instance, its derivatives have been employed in the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, compounds that exhibited antimitotic properties and showed potential in inhibiting lymphoid leukemia L1210 cell growth (Temple, 1990). Additionally, the stereochemistry of related pyrrolidin-2-one derivatives has been detailed, highlighting the importance of structural analysis in understanding the biological activity of these compounds (Weber et al., 1995).
Chemical Synthesis and Reactions
In chemical synthesis, these compounds are versatile intermediates. They participate in reactions like carbolithiation, where they undergo configurationally stable transformations, demonstrating their utility in synthetic chemistry (Peters et al., 2002). The compound's role in synthesizing 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, a synthetic cannabinoid, further exemplifies its importance in the domain of new psychoactive substances (Shevyrin et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound are used in the fabrication of conducting polymers. This is evident in the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, showcasing the compound's applicability in solution phase synthesis and polymer chemistry (Pirc et al., 2003). Moreover, the compound has been used in the synthesis of derivatized bis(pyrrol-2-yl) arylenes, contributing to the development of conducting polymers with low oxidation potentials, indicating its potential in electronics and materials science (Sotzing et al., 1996).
Quantum Chemistry and Computational Studies
The compound's derivatives have been the subject of quantum chemical calculations, providing insights into their electronic properties, molecular orbitals, and thermodynamics, which are crucial for understanding their reactivity and stability in various chemical environments (Bouklah et al., 2012).
Drug Synthesis and Pharmacology
(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate and its derivatives find extensive use in drug synthesis. For example, it's a key intermediate in the synthesis of fluoroquinolone antibiotics, showing the compound's critical role in developing treatments for respiratory tract infections (Lall et al., 2012). Additionally, its involvement in the synthesis of chiral building blocks for enantioselective alkaloid synthesis underlines its significance in the field of asymmetric synthesis and chiral drug development (Hirai et al., 1992).
Propiedades
IUPAC Name |
benzyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDGHCCLXOHBQA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)
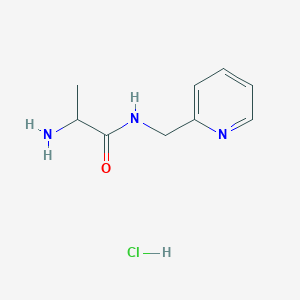
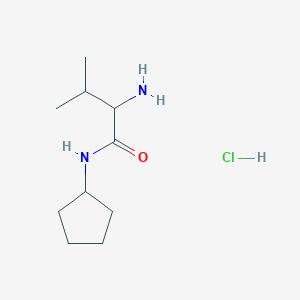
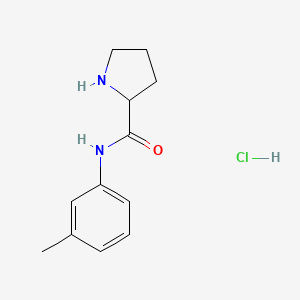
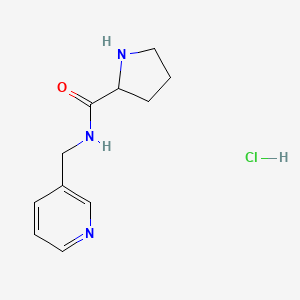
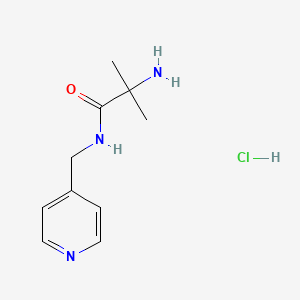
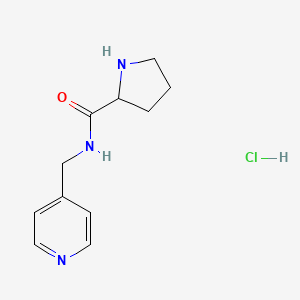
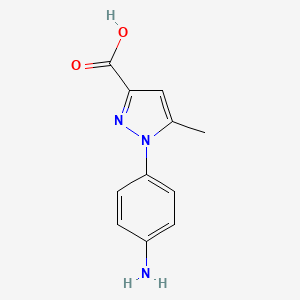
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
